Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate
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Description
Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate is a useful research compound. Its molecular formula is C8H9F5O2 and its molecular weight is 232.15. The purity is usually 95%.
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Scientific Research Applications
Addition Reactions
Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate has been studied for its reactivity in addition reactions. For instance, ethyl 3,3-difluoro-2-methylpropenoate forms 1:1 adducts with cyclic ethers such as tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This behavior highlights its potential as a reactive intermediate in the synthesis of more complex fluorinated molecules, leveraging its unique electronic properties due to the presence of fluorine atoms (Bumgardner & Burgess, 2000).
Codimerization Processes
The compound has relevance in codimerization processes. Research on ethylene and propylene codimerization with n-pentenes and n-butenes, respectively, reveals insights into the reactivity patterns of similar compounds. Such studies contribute to understanding the mechanisms and product distributions in catalytic processes involving unsaturated esters (Ansheles et al., 1976).
Synthesis of Fluorinated Molecules
This compound serves as a precursor for synthesizing β,β-difluorohomoallylic alcohols. Such compounds are valuable intermediates for constructing stable isosteres of peptides or fluorinated sugar molecules. This showcases the compound's utility in developing new materials and molecules with potential applications in medicinal chemistry and materials science (Omote et al., 2013).
Cycloaddition Reactions
Cycloaddition reactions involving ethyl (E)-3-fluoropropenoate provide insights into the stereochemistry and reactivity of fluorinated compounds, which can be extrapolated to understand the behavior of this compound in similar reactions. The generation of cycloadducts with defined stereochemistry underscores the importance of these reactions in synthesizing complex molecular architectures (Patrick, Neumann, & Tatro, 2011).
Precursors for Synthesis of Enynes and Enediynes
Compounds similar to this compound are used as versatile precursors in the synthesis of enynes and enediynes. These processes highlight the utility of such fluorinated esters in forming complex organic molecules with specific geometric configurations, which are crucial in the development of pharmaceuticals and materials (Myers et al., 1989).
Properties
IUPAC Name |
ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O2/c1-3-15-6(14)4-5(2)7(9,10)8(11,12)13/h4H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQVQNTHGFPKS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.